molecular formula C13H17NO2 B14840891 4-Cyclopropoxy-N,N,3-trimethylbenzamide

4-Cyclopropoxy-N,N,3-trimethylbenzamide

Cat. No.: B14840891
M. Wt: 219.28 g/mol
InChI Key: HVSXUIBYMHOLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-N,N,3-trimethylbenzamide is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.282 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N,3-trimethylbenzamide typically involves the reaction of 4-hydroxy-N,N,3-trimethylbenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N,3-trimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-Cyclopropoxy-N,N,3-trimethylbenzamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N,3-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-cyclopropyloxy-N,N,3-trimethylbenzamide

InChI

InChI=1S/C13H17NO2/c1-9-8-10(13(15)14(2)3)4-7-12(9)16-11-5-6-11/h4,7-8,11H,5-6H2,1-3H3

InChI Key

HVSXUIBYMHOLMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.